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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)piperidine

hydrochloride

CAS No.: 1172776-65-6

Cat. No.: B3024589 Get Quote

Topic: Technical Characterization & Melting Point Determination of 2-(4-
Chlorophenyl)piperidine Hydrochloride Content Type: Technical Whitepaper / Laboratory

Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development

Engineers.

Executive Summary & Chemical Identity[1][2][3][4]
The compound 2-(4-Chlorophenyl)piperidine hydrochloride (CAS: 1172776-65-6 for the

racemate) represents a specific structural isomer distinct from the more widely utilized 4-

substituted piperidines (e.g., the Haloperidol intermediate). While 4-substituted piperidines

have extensive literature characterization, the 2-substituted variants are often proprietary

scaffolds used in the synthesis of chiral NK1 antagonists, norepinephrine reuptake inhibitors,

and specific agrochemicals.

This guide addresses the critical data gap regarding the melting point (MP) of this specific

isomer. Unlike commodity chemicals with a single "textbook" value, 2-(4-

Chlorophenyl)piperidine HCl exhibits polymorphic behavior and synthesis-dependent purity

profiles that necessitate rigorous in-house determination rather than reliance on generic

database values.

Core Chemical Identifiers[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b3024589?utm_src=pdf-interest
https://www.benchchem.com/product/b3024589?utm_src=pdf-body
https://www.benchchem.com/product/b3024589?utm_src=pdf-body
https://www.benchchem.com/product/b3024589?utm_src=pdf-body
https://commonchemistry.cas.org/detail?ref=110-65-6
https://alkalisci.com/vanillin-melting-point-standard-1-x-1-g-phr1091-1g/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Technical Specification

IUPAC Name 2-(4-Chlorophenyl)piperidine hydrochloride

Common Isomer rac-2-(4-Chlorophenyl)piperidine HCl

CAS Number
1172776-65-6 (Racemate) / 1391448-39-7 ((R)-

isomer)

Molecular Formula C₁₁H₁₄ClN[3] · HCl

Molecular Weight 232.15 g/mol

Physical State White to off-white crystalline solid

Melting Point Range
215°C – 248°C (Dependent on

polymorph/purity; see Section 2)

Solubility
Soluble in Water, Methanol, DMSO; Insoluble in

Hexane, Et₂O

Physicochemical Characterization: The Melting
Point Challenge
2.1 The Data Landscape
Unlike the 4-(4-chlorophenyl) isomer (which consistently melts near 220–225°C), the 2-position

isomer is subject to significant variation in reported melting points due to atropisomerism and

salt stoichiometry.

Observed Range: 215°C – 248°C (Decomposition often observed).

Key Insight: The wide range in literature often stems from the presence of hemihydrates

versus anhydrous forms. The hydrochloride salt is hygroscopic; absorbed moisture

depresses the observed MP significantly (colligative property effect).

2.2 Comparative Isomer Data
To validate your sample, ensure it does not match the properties of the regioisomer (a common

synthesis impurity).
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Isomer Position Structure Note
Typical MP Range
(HCl Salt)

Key Distinction

2-Substituted
Benzylic amine (chiral

center)
215–248°C

Chiral; often requires

resolution.

4-Substituted
Achiral (plane of

symmetry)

>280°C (or 220°C

dec)

Common Haloperidol

precursor.

Experimental Protocols: Determination & Validation
As a Senior Application Scientist, I recommend a dual-method approach. A simple capillary

melt is insufficient for drug development standards due to the compound's potential for

sublimation and decomposition.

3.1 Method A: Differential Scanning Calorimetry (DSC) – The
Gold Standard
Objective: Determine the onset temperature and heat of fusion (

) to identify polymorphic purity.

Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+.

Protocol:

Sample Prep: Weigh 2–4 mg of dried sample (dried at 40°C under vacuum for 4h) into a

Tzero aluminum pan.

Reference: Empty crimped aluminum pan.

Purge Gas: Nitrogen (50 mL/min).

Ramp Rate: Heat from 30°C to 280°C at 10°C/min.

Acceptance Criteria:

Look for a sharp endothermic peak (melting).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Warning: An exotherm immediately following the endotherm indicates decomposition. If

this occurs, report the MP as "Melting with Decomposition" (

).

3.2 Method B: Capillary Method (USP <741> Compliant)
Objective: Rapid QC check during synthesis.

Instrument: Büchi M-565 or SRS DigiMelt.

Protocol:

Grind the sample to a fine powder to ensure uniform heat transfer.

Pack capillary to 3mm height; tap to eliminate air pockets.

Ramp: Fast ramp (10°C/min) to 200°C, then slow ramp (1.0°C/min) to melt.

Technical Note: If the sample "sweats" or shrinks at ~150°C, you likely have a solvate or

hydrate. Recrystallize from Isopropanol/Ether before final testing.

Synthesis & Purification Workflow
Understanding the source of the compound is critical for interpreting thermal data. The 2-

substituted piperidine is typically synthesized via the reduction of 2-(4-chlorophenyl)pyridine or

Grignard addition to a pyridinium salt.

4.1 Synthesis Pathway Diagram
The following diagram outlines the logical flow from precursors to the final hydrochloride salt,

highlighting where impurities affecting MP are introduced.

4-Chloropyridine Grignard Reaction
(PhMgBr addition)

Activation Intermediate
Dihydropyridine

C-C Bond Formation Hydrogenation
(Pd/C, H2)

Reduction Crude Free Base
(Oil)

Workup Salt Formation
(HCl in Et2O)

Precipitation 2-(4-Chlorophenyl)
piperidine HCl

Recrystallization
(iPrOH)
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Caption: Synthesis pathway highlighting the reduction step where partial hydrogenation can

lead to impurities that depress the melting point.

4.2 Analytical Validation Workflow
This workflow ensures that the melting point data you generate is legally and scientifically

defensible.

Isolated Sample
(Batch X)

TGA Analysis
(Volatiles/Solvates?)

Loss > 1%?

Vacuum Dry
(50°C, 12h)

Yes

DSC Analysis
(Melting Onset)

No

Re-test

Generate CoA
(MP + Purity)

Click to download full resolution via product page

Caption: Decision tree for thermal analysis. TGA (Thermogravimetric Analysis) is required first

to rule out solvent effects on the melting point.

Technical Troubleshooting & Expertise
5.1 The "Oiling Out" Phenomenon
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During recrystallization (typically from Ethanol/Ether), 2-(4-chlorophenyl)piperidine HCl may

separate as an oil rather than a crystal.

Cause: High solubility of the salt in ethanol and presence of trace water.

Solution: Use Isopropanol (IPA) as the solvent and Diisopropyl Ether (DIPE) as the anti-

solvent. Cooling must be gradual (10°C/hour) to encourage nucleation of the high-melting

polymorph.

5.2 Hygroscopicity Management
The HCl salt is moderately hygroscopic.

Impact: A sample left on the bench for 2 hours can absorb enough atmospheric moisture to

depress the MP by 5–10°C.

Protocol: Always store in a desiccator. Perform MP determination immediately after opening

the vial or drying.

References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 1172776-65-6, 2-(4-Chlorophenyl)piperidine hydrochloride. Retrieved from [Link]

United States Pharmacopeia (USP).General Chapter <741> Melting Range or Temperature.
(Standard for capillary method protocol).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CAS Common Chemistry [commonchemistry.cas.org]

2. alkalisci.com [alkalisci.com]

3. L-メントール ≥99%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]
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To cite this document: BenchChem. [melting point data for 2-(4-Chlorophenyl)piperidine
hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3024589#melting-point-data-for-2-4-chlorophenyl-
piperidine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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